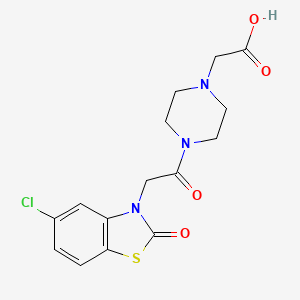
Tiaramide-N-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiaramide-N-acetic acid is a compound with the molecular formula C15H16ClN3O4S and a molecular weight of 369.823. It is known for its anti-inflammatory and analgesic properties and has been used in various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiaramide-N-acetic acid typically involves the reaction of tiaramide with acetic acid under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing similar compounds involve the use of catalysts and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. the production of acetic acid, a key component in the synthesis, involves the conversion of methane to syngas, which is then converted to acetic acid via methanol or dimethyl ether. This process is carried out using heterogeneous catalysts and specific reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tiaramide-N-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including its anti-inflammatory and analgesic properties.
Medicine: Used in the development of pharmaceuticals for the treatment of pain and inflammatory disorders.
Industry: Employed in the production of various chemical products and as a component in industrial processes.
Mechanism of Action
The mechanism of action of Tiaramide-N-acetic acid involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by inhibiting the production of inflammatory mediators and modulating pain signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to interact with enzymes and receptors involved in inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tiaramide-N-acetic acid include:
Tiaramide: The parent compound, known for its anti-inflammatory and analgesic properties.
Acetic acid derivatives: Compounds with similar chemical structures and properties, used in various industrial and medical applications.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct anti-inflammatory and analgesic properties. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds, making it a valuable compound for scientific research and medical applications .
Properties
CAS No. |
82516-79-8 |
|---|---|
Molecular Formula |
C15H16ClN3O4S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-[4-[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H16ClN3O4S/c16-10-1-2-12-11(7-10)19(15(23)24-12)8-13(20)18-5-3-17(4-6-18)9-14(21)22/h1-2,7H,3-6,8-9H2,(H,21,22) |
InChI Key |
HPWKOVSOWPDYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


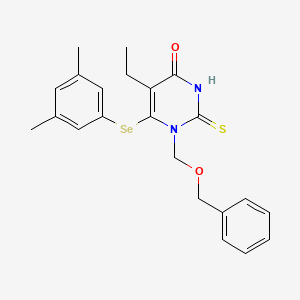
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
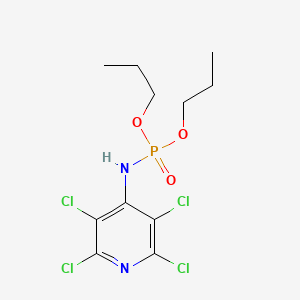
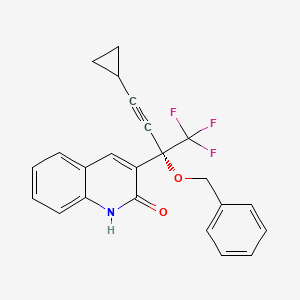
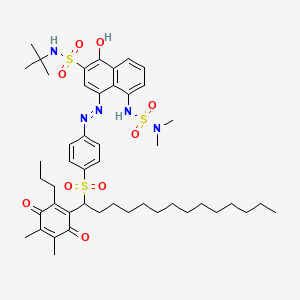
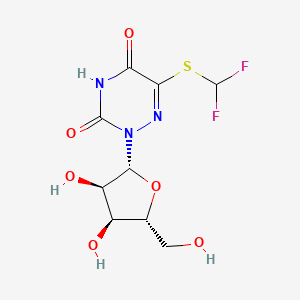
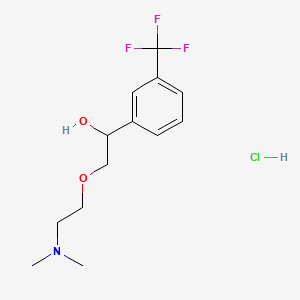
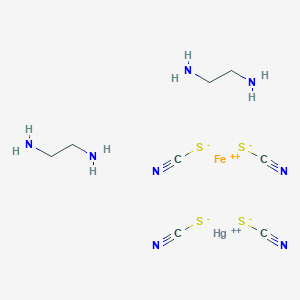
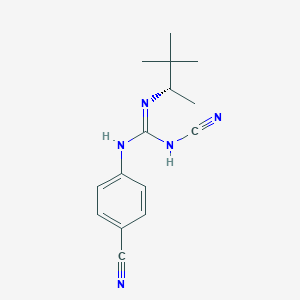
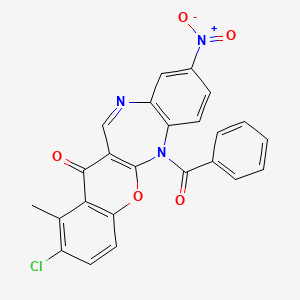
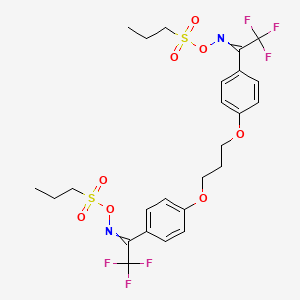
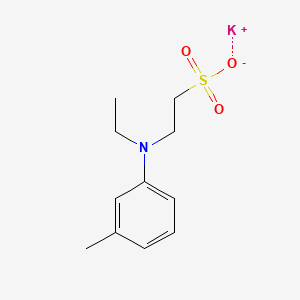
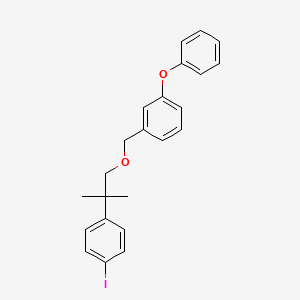
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
